molecular formula C24H22N6O2S B2694210 N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-85-5

N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2694210
CAS No.: 1207059-85-5
M. Wt: 458.54
InChI Key: ZHKONWYBQDMRCF-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-based compound acts as an ATP-competitive antagonist, effectively suppressing the phosphorylation and subsequent dimerization of STAT proteins, particularly STAT3. The JAK/STAT pathway is a critical mediator of cytokine signaling and is constitutively activated in a wide range of hematological malignancies and solid tumors, contributing to proliferation, survival, and immune evasion. Consequently, this inhibitor holds significant research value for investigating the pathogenesis of cancers such as lymphomas, leukemias, and breast cancer, where aberrant JAK/STAT signaling is a known driver. Its mechanism provides a powerful chemical tool for probing pathway dynamics in vitro and in vivo, enabling studies on oncogene addiction and the development of targeted therapeutic strategies. Furthermore, due to the central role of JAK/STAT signaling in immune cell function and inflammatory responses, this compound is also highly relevant for immunological research, including the study of autoimmune diseases and the tumor microenvironment. Research applications include use as a positive control in high-throughput screening assays, as a molecular probe for pathway validation in genetic models, and for evaluating combination therapies with other targeted agents or immunomodulators.

Properties

CAS No.

1207059-85-5

Molecular Formula

C24H22N6O2S

Molecular Weight

458.54

IUPAC Name

N-(3-ethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-3-16-5-4-6-18(13-16)25-22(31)15-33-24-27-26-23-21-14-20(28-30(21)12-11-29(23)24)17-7-9-19(32-2)10-8-17/h4-14H,3,15H2,1-2H3,(H,25,31)

InChI Key

ZHKONWYBQDMRCF-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure, followed by the introduction of the 4-methoxyphenyl and 3-ethylphenyl groups. The final step involves the formation of the thioacetamide linkage.

  • Step 1: Formation of Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core

    • Reactants: 3-amino-1H-pyrazole, 1,2,4-triazole, and appropriate coupling reagents.
    • Conditions: Typically carried out in an inert atmosphere with a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the thioacetamide group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 9-(4-methoxyphenyl), 2-(3-ethylphenyl)thioacetamide Fused pyrazolo-triazolo-pyrazine with thioether linkage.
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 4-fluorophenyl, 4-nitrophenyl, phenyl Pyrimidine instead of pyrazine in the fused system; nitro and phenyl groups enhance electron-withdrawing effects.
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, phenyl Replaces triazole with thiazole; lacks sulfur bridge.
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 2,5-dimethylphenyl, trifluoromethyl benzyl Trifluoromethyl group introduces strong electron-withdrawing effects compared to methoxy.

Substituent Effects

  • Thioether vs. Ether Linkages : The sulfur atom in the target compound may confer greater metabolic stability than oxygen-based linkages seen in compounds like 16a .

Physicochemical Properties

Property Target Compound (Inferred) 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine
Melting Point Not reported >340°C Not reported
Solubility Moderate (methoxy enhances) Low (nitro groups reduce solubility) Low (hydrophobic phenyl groups dominate)
Stability High (thioether linkage) Moderate (nitro group may promote degradation) Moderate (thiazole ring susceptible to hydrolysis)

Biological Activity

N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features and interaction with various molecular targets. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core and a thioacetamide group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Feature Description
Core Structure Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
Functional Group Thioacetamide
Substituents 3-Ethylphenyl and 4-Methoxyphenyl

The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction can modulate enzymatic activity or activate signaling pathways leading to various pharmacological effects. Research indicates potential applications in:

  • Anti-inflammatory therapies
  • Anticancer treatments
  • Antimicrobial activities

Anti-Cancer Activity

Studies have shown that this compound exhibits significant anti-cancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound displayed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent antiproliferative activity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes:

Activity IC50 Value (μM) Reference
COX-II Inhibition1.33

This suggests that the compound could be a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties as well. Its structural characteristics allow it to interact with microbial targets effectively.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds within the pyrazole family. For example:

  • Triazole Derivatives : A review compiled various triazole derivatives showcasing diverse pharmacological activities including anticancer and antimicrobial effects .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the core structure can significantly influence biological activity .

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